8-fluoro-4-hydroxy-N-(5-(1-methyl-1H-benzo[d]imidazol-2-yl)pentyl)quinoline-3-carboxamide
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Overview
Description
8-fluoro-4-hydroxy-N-(5-(1-methyl-1H-benzo[d]imidazol-2-yl)pentyl)quinoline-3-carboxamide is a complex organic compound that features a quinoline core substituted with a fluorine atom, a hydroxy group, and a carboxamide group. The compound also contains a benzimidazole moiety linked through a pentyl chain. This structure suggests potential biological activity and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-4-hydroxy-N-(5-(1-methyl-1H-benzo[d]imidazol-2-yl)pentyl)quinoline-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Fluorine Atom: Electrophilic fluorination using reagents like Selectfluor can be employed to introduce the fluorine atom at the desired position on the quinoline ring.
Hydroxylation: The hydroxy group can be introduced via a hydroxylation reaction using reagents such as hydrogen peroxide or osmium tetroxide.
Carboxamide Formation: The carboxamide group can be formed by reacting the corresponding carboxylic acid derivative with an amine under dehydrating conditions.
Benzimidazole Moiety Attachment: The benzimidazole moiety can be synthesized separately and then attached to the quinoline core through a pentyl linker using standard coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a quinone derivative.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, it may exhibit biological activity and could be investigated as a potential therapeutic agent.
Biological Studies: The compound can be used in studies to understand the interaction of quinoline and benzimidazole derivatives with biological targets.
Chemical Biology: It can serve as a probe to study various biochemical pathways and molecular interactions.
Industrial Applications: The compound may find use in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The exact mechanism of action of 8-fluoro-4-hydroxy-N-(5-(1-methyl-1H-benzo[d]imidazol-2-yl)pentyl)quinoline-3-carboxamide would depend on its specific biological target. Generally, compounds with quinoline and benzimidazole moieties are known to interact with enzymes, receptors, or DNA. The fluorine atom can enhance binding affinity and selectivity, while the hydroxy and carboxamide groups can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Such as chloroquine and quinine, which are known for their antimalarial activity.
Benzimidazole Derivatives: Such as omeprazole and albendazole, which are used as proton pump inhibitors and antiparasitic agents, respectively.
Uniqueness
8-fluoro-4-hydroxy-N-(5-(1-methyl-1H-benzo[d]imidazol-2-yl)pentyl)quinoline-3-carboxamide is unique due to the combination of a quinoline core with a benzimidazole moiety, along with the presence of fluorine, hydroxy, and carboxamide groups. This unique structure may confer distinct biological properties and potential therapeutic applications.
Properties
Molecular Formula |
C23H23FN4O2 |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
8-fluoro-N-[5-(1-methylbenzimidazol-2-yl)pentyl]-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C23H23FN4O2/c1-28-19-11-5-4-10-18(19)27-20(28)12-3-2-6-13-25-23(30)16-14-26-21-15(22(16)29)8-7-9-17(21)24/h4-5,7-11,14H,2-3,6,12-13H2,1H3,(H,25,30)(H,26,29) |
InChI Key |
VMWCYIAWCZYWNU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCCCCNC(=O)C3=CNC4=C(C3=O)C=CC=C4F |
Origin of Product |
United States |
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